Petunidin 3-arabinoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Petunidin 3-arabinoside is a naturally occurring anthocyanin, a type of flavonoid pigment responsible for the red, purple, and blue colors in many plants. It is found in various fruits, seeds, and beverages, and is particularly abundant in berries. This compound has gained attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Petunidin 3-arabinoside can be synthesized through the extraction of anthocyanins from natural sources such as blueberries. The process involves several steps:
Extraction: Fresh blueberries are washed and mixed with a 70% ethanol aqueous solution containing hydrochloric acid.
Filtration and Concentration: The extract is filtered and the ethanol is removed by vacuum rotary evaporation to obtain a crude anthocyanin extract.
Purification: The crude extract is purified using macroporous resin adsorption and preparative liquid chromatography.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The use of high-speed counter-current chromatography allows for the efficient separation and isolation of the compound from complex mixtures .
Chemical Reactions Analysis
Types of Reactions
Petunidin 3-arabinoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can lead to the formation of quinones.
Reduction: This reaction involves the gain of electrons, often resulting in the formation of colorless leucoanthocyanins.
Substitution: This reaction involves the replacement of one functional group with another, such as the glycosylation of the anthocyanidin core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Glycosylation reactions typically involve glycosyl donors like glucose or arabinose in the presence of catalysts.
Major Products
The major products formed from these reactions include various glycosides and leucoanthocyanins, which have different colors and stability profiles .
Scientific Research Applications
Petunidin 3-arabinoside has a wide range of scientific research applications:
Mechanism of Action
Petunidin 3-arabinoside exerts its effects through several molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to neutralize reactive oxygen species.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits their proliferation by modulating various signaling pathways.
Comparison with Similar Compounds
Petunidin 3-arabinoside is one of several anthocyanins, each with unique properties:
Cyanidin: Known for its strong antioxidant activity but less stable than petunidin.
Delphinidin: Has potent anti-inflammatory properties but is more prone to degradation.
Pelargonidin: Offers bright red coloration but has lower bioavailability.
Peonidin: Similar to petunidin but with different glycosylation patterns.
Malvidin: Highly stable and commonly found in red wine.
This compound stands out due to its balance of stability, bioavailability, and diverse biological activities .
Properties
CAS No. |
679429-94-8 |
---|---|
Molecular Formula |
C21H21ClO11 |
Molecular Weight |
484.8 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C21H20O11.ClH/c1-29-15-3-8(2-12(24)17(15)26)20-16(32-21-19(28)18(27)13(25)7-30-21)6-10-11(23)4-9(22)5-14(10)31-20;/h2-6,13,18-19,21,25,27-28H,7H2,1H3,(H3-,22,23,24,26);1H/t13-,18-,19+,21-;/m0./s1 |
InChI Key |
DGLWRNZJQCODBU-IMBWBGPSSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O.[Cl-] |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.